![molecular formula C12H12BrFN2O B1455912 5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-20-8](/img/structure/B1455912.png)
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
The compound “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a type of oxindole . Oxindoles are a class of compounds that contain an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
There is a mention of a Pd-mediated hydrogenolytic deprotection of BOM group of uridi , which might be related to the synthesis of such compounds, but the specific synthesis process for “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is not detailed .Molecular Structure Analysis
The molecular structure analysis of “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” are not detailed in the sources I found .Scientific Research Applications
Medicine: Selective ALK-2 Inhibition
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: has been identified as a potential selective inhibitor of activin receptor-like kinase 2 (ALK-2). This application is significant in the development of treatments for diseases like fibrodysplasia ossificans progressiva (FOP), where the ALK-2 pathway is abnormally activated .
Pharmacology: Drug Development
In pharmacology, this compound’s role as an ALK-2 inhibitor opens avenues for drug development, particularly in designing drugs that require selective inhibition of specific pathways to minimize side effects and improve efficacy .
Materials Science: Molecular Synthesis
While specific applications in materials science are not directly cited, the synthesis of 5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can involve techniques that are valuable in materials science, such as the development of novel synthetic routes or catalysts that could be applied to the creation of new materials .
Analytical Chemistry: Compound Characterization
Analytical chemists may utilize 5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole to develop and refine analytical techniques for characterizing similar organic compounds. This includes methods like NMR spectroscopy, mass spectrometry, and chromatography .
Mechanism of Action
properties
IUPAC Name |
5-bromo-4-fluoro-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-9-4-5-10-8(12(9)14)7-15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLHSRHZYBZJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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